

The Biological Activity of QL-1200186 in Immune Cell Regulation: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: QL-1200186

Cat. No.: B15612015

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

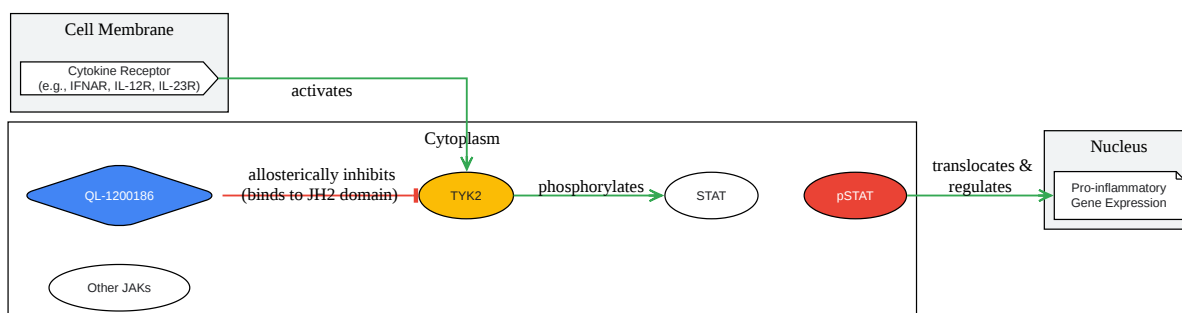
QL-1200186 is a novel, orally bioavailable, small-molecule inhibitor that demonstrates high selectivity as an allosteric inhibitor of Tyrosine Kinase 2 (TYK2). By targeting the pseudokinase (JH2) domain, **QL-1200186** effectively modulates downstream signaling pathways crucial to immune cell function, without the broad immunosuppressive effects associated with pan-JAK inhibitors. This technical guide provides a comprehensive overview of the biological activity of **QL-1200186**, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action through signaling and workflow diagrams. The presented data underscores the potential of **QL-1200186** as a therapeutic candidate for autoimmune and inflammatory diseases such as psoriasis and systemic lupus erythematosus.

Introduction

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, playing a pivotal role in the signal transduction of key cytokines, including type I interferons (IFNs), interleukin-12 (IL-12), and IL-23.^{[1][2][3]} These signaling cascades are integral to the activation and differentiation of various immune cells, and their dysregulation is a hallmark of numerous autoimmune disorders.^{[1][2][3]} **QL-1200186** emerges as a promising therapeutic agent by selectively targeting the regulatory pseudokinase (JH2) domain of TYK2.^{[1][2][3][4]} This allosteric inhibition mechanism confers high selectivity for TYK2 over other JAK family members, thereby offering a more targeted immunomodulatory effect.^{[4][5][6]}

Mechanism of Action

QL-1200186 functions by binding to the TYK2 JH2 domain, which stabilizes this domain's conformation and, in turn, allosterically inhibits the catalytic activity of the JH1 kinase domain. [5] This targeted action blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, key mediators of cytokine signaling. [1][5] Consequently, **QL-1200186** disrupts the pro-inflammatory signaling cascades initiated by IFN α , IL-12, and IL-23.[5][6]



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **QL-1200186**.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo biological activity of **QL-1200186**.

Table 1: In Vitro Inhibitory Activity of **QL-1200186**

Target/Assay	Cell Type/System	IC50 (nM)	Reference
TYK2 JH2 Binding	Recombinant Protein	0.06	[1][4][5]
JAK1 JH2 Binding	Recombinant Protein	9.85	[1][5]
IFN α -induced STAT1 Phosphorylation	CD3+ T Cells	1.61	[5]
IFN α -induced pSTAT5	Human PBMCs	7.26	[5]
IL-12-induced IFN- γ Expression	NK-92 Cells	32.48	[5]
IL-23-induced pSTAT3	Th17 Cells	1.026	[5]

Table 2: In Vivo Efficacy of **QL-1200186**

Animal Model	Dosing Regimen	Endpoint	Result	Reference
IL-12/IL-18-induced Inflammation (Mouse)	1-10 mg/kg, p.o., once daily for 3 days	Serum IFN γ levels	Dose-dependent inhibition, up to 97.8%	[5]
Imiquimod-induced Psoriasis (Mouse)	5-30 mg/kg, p.o., twice daily for 7 days	PASI Score and Skin Thickness	Significant reduction in PASI score and 49.7% reduction in skin thickness at 30 mg/kg	[5]

Experimental Protocols

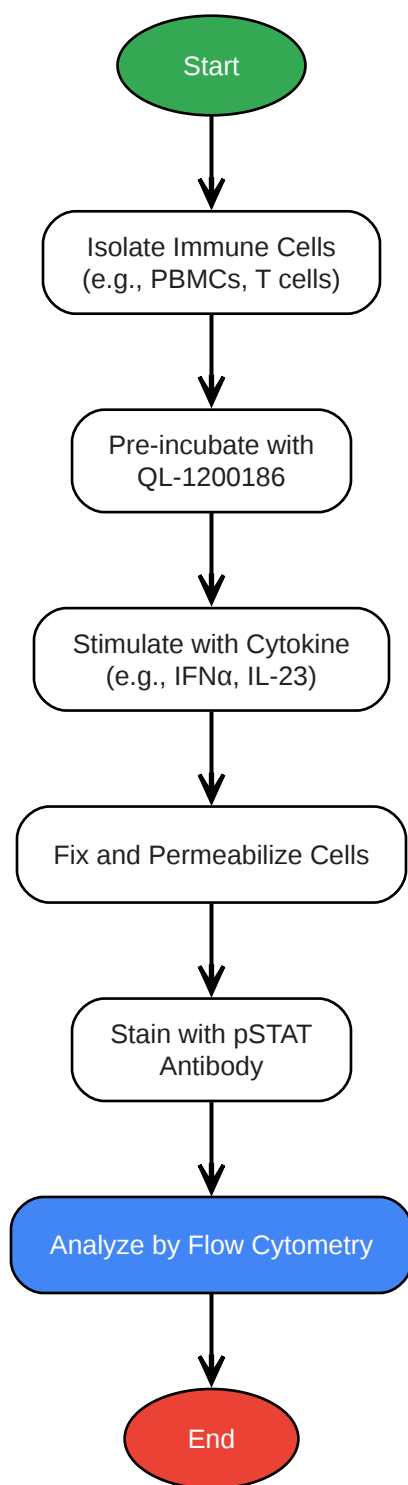
TYK2 JH2 Binding Assay

- Objective: To determine the binding affinity of **QL-1200186** to the TYK2 JH2 domain.

- Methodology: A biochemical assay utilizing recombinant TYK2 JH2 protein was employed. The assay likely involved a competitive binding format, where the displacement of a labeled ligand by **QL-1200186** was measured. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.[\[1\]](#)

Cellular STAT Phosphorylation Assays

- Objective: To assess the inhibitory effect of **QL-1200186** on cytokine-induced STAT phosphorylation in immune cells.
- Methodology:
 - Human peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets (e.g., CD3+ T cells, Th17 cells) were isolated.[\[1\]](#)[\[5\]](#)
 - Cells were pre-incubated with varying concentrations of **QL-1200186** for 30 minutes.[\[5\]](#)
 - Cells were then stimulated with a specific cytokine (e.g., IFN α , IL-23) for 15 minutes to induce STAT phosphorylation.[\[5\]](#)
 - The reaction was stopped, and cells were fixed and permeabilized.
 - Phosphorylated STAT (pSTAT) levels were quantified using flow cytometry with phospho-specific antibodies.
 - IC50 values were determined from the concentration-response curves.



[Click to download full resolution via product page](#)

Caption: STAT phosphorylation assay workflow.

In Vivo Mouse Model of Psoriasis

- Objective: To evaluate the in vivo efficacy of **QL-1200186** in a mouse model of psoriasis.
- Methodology:
 - A psoriasis-like skin inflammation was induced in mice by the topical application of imiquimod.[5]
 - Mice were orally administered with **QL-1200186** or a vehicle control.[5]
 - The severity of skin inflammation was assessed daily using the Psoriasis Area and Severity Index (PASI), which scores erythema, scaling, and skin thickness.[5]
 - At the end of the study, skin samples were collected for histological analysis.

Conclusion

QL-1200186 is a potent and highly selective allosteric inhibitor of TYK2 with a well-defined mechanism of action.[1][4] Its ability to specifically target the TYK2 JH2 domain allows for the effective blockade of key pro-inflammatory cytokine pathways mediated by IFN α , IL-12, and IL-23, while sparing other JAK family members.[1][5][6] The robust in vitro and in vivo data, demonstrating significant anti-inflammatory and immunomodulatory effects, strongly support the continued investigation of **QL-1200186** as a promising therapeutic candidate for the treatment of psoriasis and other autoimmune diseases.[1][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. QL-1200186 | TYK2-JH2 inhibitor | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Biological Activity of QL-1200186 in Immune Cell Regulation: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612015#the-biological-activity-of-ql-1200186-in-immune-cell-regulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com